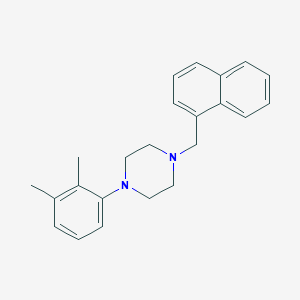
1-(2,3-Dimethylphenyl)-4-(naphthalen-1-ylmethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dimethylphenyl)-4-(naphthalen-1-ylmethyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a dimethylphenyl group and a naphthalen-1-ylmethyl group attached to a piperazine ring. Piperazine derivatives are known for their diverse pharmacological activities and have been studied for various therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dimethylphenyl)-4-(naphthalen-1-ylmethyl)piperazine typically involves the reaction of 2,3-dimethylphenylamine with naphthalen-1-ylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then purified using column chromatography or recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the overall yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dimethylphenyl)-4-(naphthalen-1-ylmethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.
Reduction: Reduced derivatives with additional hydrogen atoms.
Substitution: Substituted derivatives with new functional groups replacing the original substituents.
Scientific Research Applications
1-(2,3-Dimethylphenyl)-4-(naphthalen-1-ylmethyl)piperazine has been studied for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including its use as an antipsychotic or antidepressant agent.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethylphenyl)-4-(naphthalen-1-ylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors in the central nervous system, modulating neurotransmitter release, and influencing signal transduction pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(2,3-Dimethylphenyl)-4-(naphthalen-1-ylmethyl)piperazine can be compared with other piperazine derivatives, such as:
1-(2,3-Dimethylphenyl)piperazine: Lacks the naphthalen-1-ylmethyl group, resulting in different pharmacological properties.
1-(4-Methylphenyl)-4-(naphthalen-1-ylmethyl)piperazine: Contains a methylphenyl group instead of a dimethylphenyl group, leading to variations in activity and potency.
1-(2,3-Dimethylphenyl)-4-(benzyl)piperazine: Has a benzyl group instead of a naphthalen-1-ylmethyl group, affecting its chemical reactivity and biological effects.
Properties
Molecular Formula |
C23H26N2 |
|---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
1-(2,3-dimethylphenyl)-4-(naphthalen-1-ylmethyl)piperazine |
InChI |
InChI=1S/C23H26N2/c1-18-7-5-12-23(19(18)2)25-15-13-24(14-16-25)17-21-10-6-9-20-8-3-4-11-22(20)21/h3-12H,13-17H2,1-2H3 |
InChI Key |
WKUGTORSHCENIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CC3=CC=CC4=CC=CC=C43)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Oxo-1-phenylpropan-2-yl 4-({5-[2-(3-nitrophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B12460805.png)
![(1R,3aR,4aS,6aS,8S,10aS,10bS,11S,12S,12aS)-12-acetoxy-1-acetyl-8-(((2R,4R,5R,6R)-5-(((2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-4-methoxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-10a,12a-dimethyltetradecahydro-1H-cyclopenta[1,2]phenanthro[1,10a-b]oxiren-11-yl 2-methylbutanoate](/img/structure/B12460808.png)
![4-(2-{[4-(acetylamino)phenyl]sulfonyl}hydrazinyl)-N-(2-chlorophenyl)-4-oxobutanamide](/img/structure/B12460815.png)
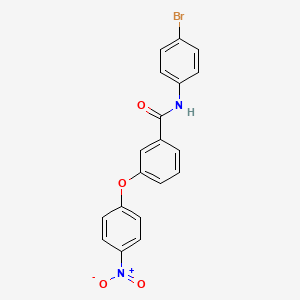
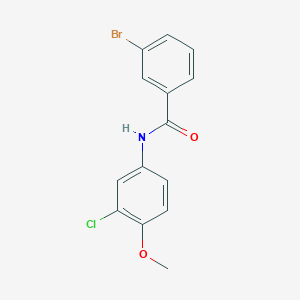
![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-phenoxyphenyl)-3-phenylpropanamide](/img/structure/B12460832.png)
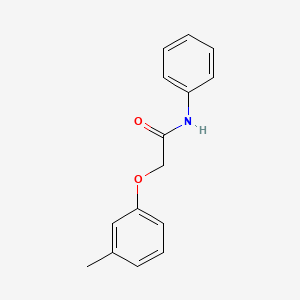
![2-(4-methylphenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate](/img/structure/B12460838.png)
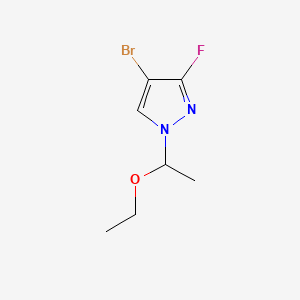
![N-(3-chloro-4-methylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12460844.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 1-{[(3,5-dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12460846.png)

![4-({(1E)-1-[1-(1,3-benzothiazol-2-yl)-5-hydroxy-3-phenyl-1H-pyrazol-4-yl]ethylidene}amino)-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B12460872.png)
![N'-[(3-nitrophenyl)carbonyl]-2-(phenylcarbonyl)benzohydrazide](/img/structure/B12460873.png)
